molecular formula C15H11ClO3 B3937470 3-(4-chlorophenyl)-3-methoxy-1(3H)-isobenzofuranone

3-(4-chlorophenyl)-3-methoxy-1(3H)-isobenzofuranone

Cat. No.: B3937470
M. Wt: 274.70 g/mol
InChI Key: GIRCIBDWDIADAZ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-3-methoxy-1(3H)-isobenzofuranone is a chemical compound known for its unique structure and diverse applications in various fields of science. This compound features a benzofuranone core substituted with a 4-chlorophenyl group and a methoxy group, making it a valuable molecule in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-3-methoxy-1(3H)-isobenzofuranone typically involves the condensation of 4-chlorobenzaldehyde with methoxyacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for purification and quality control ensures that the final product meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-3-methoxy-1(3H)-isobenzofuranone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-(4-chlorophenyl)-3-methoxy-1(3H)-isobenzofuranone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-3-methoxy-1(3H)-isobenzofuranone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-3-hydroxy-1(3H)-isobenzofuranone
  • 3-(4-chlorophenyl)-3-methoxy-1(3H)-benzofuranone
  • 3-(4-chlorophenyl)-3-methoxy-1(3H)-isobenzothiophenone

Uniqueness

3-(4-chlorophenyl)-3-methoxy-1(3H)-isobenzofuranone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy and chlorophenyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

3-(4-chlorophenyl)-3-methoxy-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-18-15(10-6-8-11(16)9-7-10)13-5-3-2-4-12(13)14(17)19-15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRCIBDWDIADAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-chlorophenyl)-3-methoxy-1(3H)-isobenzofuranone
Reactant of Route 2
3-(4-chlorophenyl)-3-methoxy-1(3H)-isobenzofuranone
Reactant of Route 3
3-(4-chlorophenyl)-3-methoxy-1(3H)-isobenzofuranone
Reactant of Route 4
3-(4-chlorophenyl)-3-methoxy-1(3H)-isobenzofuranone
Reactant of Route 5
3-(4-chlorophenyl)-3-methoxy-1(3H)-isobenzofuranone
Reactant of Route 6
Reactant of Route 6
3-(4-chlorophenyl)-3-methoxy-1(3H)-isobenzofuranone

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